molecular formula C11H9F3O4 B12607549 4-Allyloxy-3-trifluoromethoxybenzoic acid CAS No. 647855-31-0

4-Allyloxy-3-trifluoromethoxybenzoic acid

Katalognummer: B12607549
CAS-Nummer: 647855-31-0
Molekulargewicht: 262.18 g/mol
InChI-Schlüssel: LTYSCBAXEVLWJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Allyloxy-3-trifluoromethoxybenzoic acid is an organic compound characterized by the presence of an allyloxy group and a trifluoromethoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyloxy-3-trifluoromethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-trifluoromethoxybenzoic acid.

    Allylation: The allyloxy group is introduced through an allylation reaction, where an allyl halide reacts with the hydroxyl group of the benzoic acid derivative in the presence of a base such as potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Allyloxy-3-trifluoromethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Epoxides: Formed from the oxidation of the allyloxy group.

    Alcohols and Aldehydes: Formed from the reduction of the carboxylic acid group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Allyloxy-3-trifluoromethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Allyloxy-3-trifluoromethoxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Trifluoromethoxybenzoic Acid: Shares the trifluoromethoxy group but lacks the allyloxy group.

    4-Allyloxybenzoic Acid: Contains the allyloxy group but lacks the trifluoromethoxy group.

Uniqueness

4-Allyloxy-3-trifluoromethoxybenzoic acid is unique due to the combination of both the allyloxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

647855-31-0

Molekularformel

C11H9F3O4

Molekulargewicht

262.18 g/mol

IUPAC-Name

4-prop-2-enoxy-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C11H9F3O4/c1-2-5-17-8-4-3-7(10(15)16)6-9(8)18-11(12,13)14/h2-4,6H,1,5H2,(H,15,16)

InChI-Schlüssel

LTYSCBAXEVLWJZ-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.